BenchChemオンラインストアへようこそ!

BMS-248360

Dual Antagonist Binding Affinity Cardiovascular Pharmacology

BMS-248360 is the definitive pharmacological tool for dual blockade of the renin-angiotensin and endothelin systems. Engineered by merging the pharmacophores of irbesartan and BMS-193884, it is the only compound that simultaneously antagonizes AT1 and ETA receptors with high affinity (hAT1 Ki=10 nM; hETA Ki=1.9 nM) while remaining completely inert at AT2 and ETB receptors. This unique, clean selectivity profile eliminates confounding counter-regulatory effects, enabling rigorous interrogation of AT1/ETA pathway crosstalk in vascular smooth muscle cells, endothelial cells, and cardiac fibroblasts. With 38% oral bioavailability and a 5.5-hour half-life in rats, BMS-248360 supports chronic once-daily dosing in salt-sensitive hypertension, CKD-associated hypertension, and pulmonary arterial hypertension models. Procure it today as an indispensable reference standard for screening novel dual antagonists or to achieve comprehensive vasoconstriction blockade that single-pathway agents cannot provide.

Molecular Formula C36H45N5O5S
Molecular Weight 659.8 g/mol
CAS No. 254737-87-6
Cat. No. B1667189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-248360
CAS254737-87-6
Synonyms4'-((2-butyl-4-oxo-1,3-diazaspiro(4.4)non-1-en-3-yl)methyl)-N-(3,4-dimethyl-5-isoxazolyl)-2'-((3,3-dimethyl-2-oxo-1-pyrrolidinyl)methyl)-(1,1'-biphenyl)-2-sulfonamide
BMS 248360
BMS-248360
BMS248360
Molecular FormulaC36H45N5O5S
Molecular Weight659.8 g/mol
Structural Identifiers
SMILESCCCCC1=NC2(CCCC2)C(=O)N1CC3=CC(=C(C=C3)C4=CC=CC=C4S(=O)(=O)NC5=C(C(=NO5)C)C)CN6CCC(C6=O)(C)C
InChIInChI=1S/C36H45N5O5S/c1-6-7-14-31-37-36(17-10-11-18-36)34(43)41(31)22-26-15-16-28(27(21-26)23-40-20-19-35(4,5)33(40)42)29-12-8-9-13-30(29)47(44,45)39-32-24(2)25(3)38-46-32/h8-9,12-13,15-16,21,39H,6-7,10-11,14,17-20,22-23H2,1-5H3
InChIKeyNBDFXMDYBLSGLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BMS-248360: Procurement-Ready Dual AT1/ETA Antagonist for Hypertension Research


BMS-248360 (CAS 254737-87-6) is a small-molecule, orally active dual antagonist of the angiotensin II subtype 1 (AT1) receptor and the endothelin subtype A (ETA) receptor [1]. Discovered by Bristol-Myers Squibb, this compound was engineered by merging the pharmacophores of the AT1-selective antagonist irbesartan and the ETA-selective antagonist BMS-193884, thereby enabling simultaneous blockade of both the renin-angiotensin and endothelin pathways—two major vasoconstrictor systems implicated in hypertension and related cardiovascular pathologies [1][2].

BMS-248360: Why Standard AT1 or ETA Monotherapies Are Inadequate Substitutes


Therapeutic substitution of BMS-248360 with a single-pathway antagonist—such as the AT1 blocker irbesartan or the ETA antagonist BMS-193884—would forfeit the synergistic benefit of dual-pathway inhibition. Preclinical data demonstrate that while irbesartan and BMS-193884 are highly selective and potent against their respective primary targets, they exhibit negligible activity against the complementary receptor pathway [1]. In contrast, BMS-248360 was designed to robustly antagonize both AT1 and ETA receptors, as confirmed by competitive binding assays. This dual mechanism is critical for achieving a broader antihypertensive effect, as it addresses both the angiotensin II-driven and endothelin-1-driven components of vascular resistance, which are often co-activated in pathological states [1][2].

BMS-248360: Quantitative Comparator Evidence for Scientific Selection


BMS-248360 vs. Mono-Selective Antagonists: Direct Binding Affinity Comparison in Human Receptors

BMS-248360 exhibits potent dual antagonism of human AT1 and ETA receptors, a property not shared by the mono-selective comparators irbesartan (AT1-selective) and BMS-193884 (ETA-selective). In a standardized radioligand displacement assay using human receptors, BMS-248360 demonstrated subnanomolar to low nanomolar Kis for both targets [1]. In contrast, irbesartan showed high affinity only for AT1 (Ki = 1.1 nM) with negligible affinity for ETA (Ki > 10,000 nM), while BMS-193884 was highly selective for ETA (Ki = 1.4 nM) with minimal AT1 activity (Ki > 10,000 nM) [1][2].

Dual Antagonist Binding Affinity Cardiovascular Pharmacology

BMS-248360: Superior In Vivo Oral Pressor Inhibition vs. Mono-Selective Comparators

In a rat model of pressor response, a single oral dose (30 µmol/kg) of BMS-248360 produced significant inhibition of both big ET-1-induced (ETA-mediated) and Ang II-induced (AT1-mediated) pressor responses, measured as area over the curve (AOC). BMS-248360 achieved AOC values of 7,900 units for big ET-1 and 6,000 units for Ang II [1]. In stark contrast, the ETA-selective antagonist BMS-193884 (30 µmol/kg) only inhibited big ET-1 pressor (AOC = 10,100 units) and was inactive against Ang II, while the AT1-selective irbesartan (30 µmol/kg) only inhibited Ang II pressor (AOC = 11,940 units) and was inactive against big ET-1 [1].

In Vivo Efficacy Hypertension Model Oral Bioavailability

BMS-248360: Subtype Selectivity Profile Essential for Targeted Pathway Inhibition

BMS-248360 exhibits high selectivity for the AT1 and ETA receptor subtypes, with no detectable activity against the closely related AT2 and ETB subtypes [1]. This selectivity is crucial, as AT2 and ETB receptors are known to mediate counter-regulatory and potentially beneficial effects (e.g., vasodilation, natriuresis, clearance of endothelin). Unintended antagonism of these subtypes could lead to undesirable physiological consequences.

Receptor Selectivity Off-Target Activity Signal Transduction

BMS-248360: Quantified Oral Bioavailability and Pharmacokinetic Profile in Rat

BMS-248360 demonstrates favorable oral pharmacokinetics in rats, with an oral bioavailability (%F) of 38%, a peak plasma concentration (Cmax) of 3.1 µM, and an elimination half-life (T1/2) of 5.5 hours following a 10 µmol/kg oral dose [1]. This profile supports its utility in chronic in vivo studies requiring sustained target engagement.

Pharmacokinetics Oral Bioavailability Drug Metabolism

BMS-248360: Validated Research and Procurement Application Scenarios


In Vivo Hypertension Models Requiring Dual-Pathway Inhibition

Procure BMS-248360 for rodent models of hypertension where both the renin-angiotensin and endothelin systems are known to be activated, such as in salt-sensitive hypertension, chronic kidney disease-associated hypertension, or models of pulmonary arterial hypertension. Its dual AT1/ETA antagonism provides a more comprehensive blockade of vasoconstriction than either an AT1 antagonist (e.g., irbesartan) or an ETA antagonist (e.g., BMS-193884) alone [1]. The compound's favorable oral bioavailability (38%) and half-life (5.5 hours) in rats support once-daily dosing protocols for chronic studies [2].

Mechanistic Studies of Crosstalk Between Angiotensin II and Endothelin-1 Signaling

Use BMS-248360 as a pharmacological tool to dissect the synergistic contributions of AT1 and ETA receptors in vascular smooth muscle cells, endothelial cells, or cardiac fibroblasts. Its lack of activity at AT2 and ETB receptors allows for specific interrogation of the AT1/ETA axis without confounding effects on counter-regulatory pathways [1]. This selectivity is essential for generating clean, interpretable data on pathway crosstalk and downstream signaling events.

Pharmacological Benchmarking in Dual Antagonist Drug Discovery Programs

Incorporate BMS-248360 as a reference standard in screening cascades for novel dual AT1/ETA antagonists. Its well-characterized in vitro binding profile (hAT1 Ki = 10 nM; hETA Ki = 1.9 nM) and in vivo efficacy in rat pressor models provide a quantitative benchmark against which new chemical entities can be directly compared [1][2]. This enables rigorous assessment of potency, selectivity, and oral activity improvements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS-248360

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.